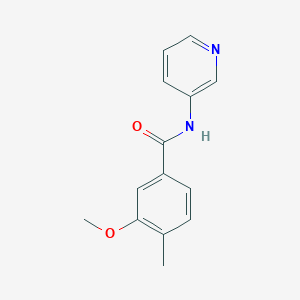![molecular formula C18H18ClNO2 B7465579 N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)
N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurological disorders.
Wirkmechanismus
N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide is a selective antagonist of adenosine A1 receptors, which are widely distributed in the brain, heart, and other organs. Adenosine A1 receptors are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide binds to the adenosine A1 receptor and blocks its activation by adenosine, resulting in a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease cell proliferation and induce apoptosis in cancer cells, to reduce infarct size and improve cardiac function in animal models of myocardial infarction, and to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have anticonvulsant and analgesic effects in animal models of epilepsy and pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors, which allows for specific targeting of this receptor. It is also relatively stable and easy to synthesize. However, N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, its effects can be influenced by the presence of other adenosine receptor subtypes, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of cardiovascular disorders, such as heart failure and arrhythmias. In addition, further studies are needed to elucidate the mechanisms underlying its effects on cognitive function and to explore its potential use in the treatment of neurological disorders.
Synthesemethoden
N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide can be synthesized by the condensation of 3-chlorobenzylamine with 3,4-dihydro-2H-chromene-3-carboxylic acid followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor effects in several cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been shown to have cardioprotective effects in animal models of myocardial infarction and to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide has been studied for its potential use in the treatment of pain, epilepsy, and sleep disorders.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-6-3-4-13(10-16)8-9-20-18(21)15-11-14-5-1-2-7-17(14)22-12-15/h1-7,10,15H,8-9,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGANFXLJSIUCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NCCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




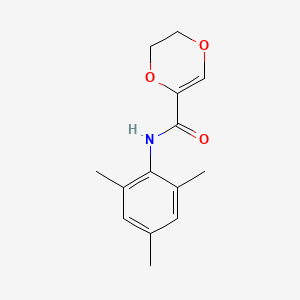
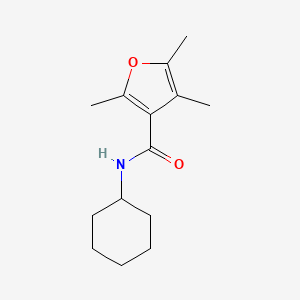

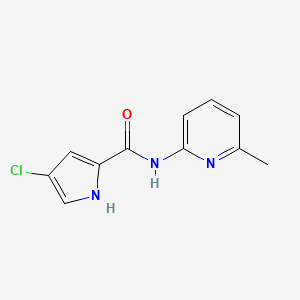


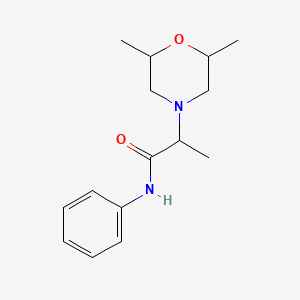

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B7465587.png)

